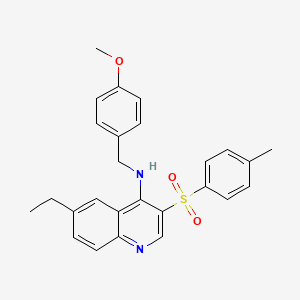

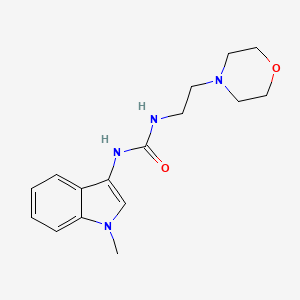

6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” is not available in the sources retrieved .Chemical Reactions Analysis

The chemical reactions involving “6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties for “6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” are not available in the sources retrieved .Applications De Recherche Scientifique

Anticancer Evaluation

Research on compounds with structural similarities to 6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine has shown promising anticancer properties. For instance, compounds synthesized through the reaction with various aromatic aldehydes have been evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).

Ligands for Apamin-Sensitive Ca2+-Activated K+ Channels

Methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating potential applications in neurological studies (Graulich et al., 2006).

Antiproliferative-Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant antiproliferative and antimicrobial properties. These findings suggest the potential for developing new therapeutic agents targeting cancer and infectious diseases (Gür et al., 2020).

Synthesis of Complex Molecules

The chemical compound has potential applications in the synthesis of complex molecules. For example, the conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated 4-methoxyphenyl esters has been demonstrated, showcasing the synthetic utility of similar compounds (Bentley et al., 2011).

Antimicrobial Activity

Novel quinazolinone derivatives have shown antimicrobial activity, indicating the potential use of related compounds in combating microbial infections (Habib et al., 2013).

Orientations Futures

The future directions for a compound refer to potential applications and research directions. The compound “6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine” is mentioned in the context of combating phytopathogenic fungi , suggesting potential applications in the field of agriculture or plant protection.

Propriétés

IUPAC Name |

6-ethyl-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3S/c1-4-19-9-14-24-23(15-19)26(28-16-20-7-10-21(31-3)11-8-20)25(17-27-24)32(29,30)22-12-5-18(2)6-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCPVZXEQPCSRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799148.png)

![4-chloro-2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2799151.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2799152.png)

![N-methyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B2799154.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2799155.png)

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2799160.png)

![Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799165.png)

![3-[(1,3-Thiazol-2-yl)amino]propanoic acid](/img/structure/B2799167.png)